molecular formula C21H26N4 B11322506 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine

Cat. No.: B11322506
M. Wt: 334.5 g/mol
InChI Key: KDGWSTQSEJCRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry and drug discovery. This specific derivative is designed for researchers investigating novel therapeutic agents, particularly in the fields of inflammation, immunology, and oncology. The core pyrazolo[1,5-a]pyrimidine structure is recognized for its significant research value as a biomimetic of purine bases, allowing it to interact effectively with a variety of enzymatic targets. Scientific literature has extensively documented analogues of this scaffold as potent and selective inhibitors of key biological pathways. For instance, certain 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have been identified as a novel class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are devoid of ulcerogenic activity, presenting a potentially improved therapeutic index compared to classic drugs like indomethacin . In other significant research, substituted pyrazolo[1,5-a]pyrimidines have been developed as highly selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a critical signaling kinase in immune cell function, making them promising candidates for the treatment of inflammatory and autoimmune diseases such as asthma, COPD, and systemic lupus erythematosus (SLE) . The 3,5-dimethylpiperidine moiety incorporated into this compound is intended to explore and optimize interactions within the affinity pocket of such target enzymes, potentially enhancing both potency and selectivity. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4/c1-14-10-15(2)13-24(12-14)19-11-16(3)22-21-17(4)20(23-25(19)21)18-8-6-5-7-9-18/h5-9,11,14-15H,10,12-13H2,1-4H3

InChI Key

KDGWSTQSEJCRHX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Diketones with Aminopyrazoles

β-Diketones, such as pentane-2,4-dione, react with 3-aminopyrazoles under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. For example, Ahmed et al. demonstrated that refluxing pentane-2,4-dione with 3-amino-5-methyl-1-phenylpyrazole in acetic acid yields 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine. This method leverages the nucleophilic attack of the aminopyrazole’s exocyclic amine on the electrophilic carbonyl groups of the diketone, followed by cyclodehydration (Table 1).

Table 1: Representative Conditions for Core Synthesis via β-Diketones

ReactantsSolventTemperatureTimeYieldReference
Pentane-2,4-dione + 1aAcetic acidReflux3 h78%
Allenic ketones + 2aAcetoneRT4 h85%

Allenic Ketone-Aminopyrazole Coupling

Zhang et al. developed a regioselective method using 1,2-allenic ketones and aminopyrazoles. Stirring these reactants at room temperature in acetone achieves cyclization without requiring harsh conditions. For instance, 1,2-allenic ketones react with 3-amino-5-methylpyrazole to form 5-methyl-7-arylpyrazolo[1,5-a]pyrimidines in yields up to 85%. This approach minimizes side reactions and enhances regiochemical control, critical for introducing substituents at the 3- and 5-positions.

The introduction of 3,5-dimethylpiperidine at the 7-position of the pyrazolo[1,5-a]pyrimidine core requires careful selection of leaving groups and nucleophilic substitution conditions.

Halogenation Followed by Nucleophilic Substitution

A common strategy involves halogenating the pyrazolo[1,5-a]pyrimidine at the 7-position to create a reactive site for substitution. For example, chlorination using POCl₃ or PCl₃ generates 7-chloro intermediates, which subsequently react with 3,5-dimethylpiperidine under basic conditions. This method mirrors protocols used for analogous piperazine derivatives, where refluxing with amines in ethanol or DMF facilitates substitution.

Key Example:
7-Chloro-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine reacts with 3,5-dimethylpiperidine in ethanol containing potassium hydroxide at reflux for 12 h, yielding the target compound. Piperidine derivatives often require catalytic bases (e.g., K₂CO₃) to deprotonate the amine and enhance nucleophilicity.

Direct Coupling via Microwave-Assisted Synthesis

Optimization and Challenges

Regiochemical Control

The steric bulk of 3,5-dimethyl groups on both the pyrazolo[1,5-a]pyrimidine core and the piperidine ring complicates substitution reactions. Zhang et al. noted that electron-withdrawing substituents on the pyrimidine ring improve reactivity at the 7-position, but methyl groups may hinder access. Solvent polarity (e.g., DMF vs. acetone) and elevated temperatures (80–100°C) mitigate these effects by enhancing solubility and kinetic energy.

Purification and Characterization

Chromatography on silica gel remains the primary purification method, with eluents such as ethyl acetate/hexane (1:3) effectively separating regioisomers. Recrystallization from ethanol or dioxane yields high-purity products, as evidenced by sharp melting points and unambiguous NMR spectra. Mass spectrometry (HRMS) and X-ray crystallography further confirm structural integrity .

Chemical Reactions Analysis

1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine undergoes several types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that compounds within this family can inhibit various kinases involved in cancer progression.

  • Mechanism of Action : The compound may act as an inhibitor of aurora kinases, which are critical for cell division. Overexpression of these kinases is often observed in cancer cells.
  • Case Study : A related pyrazolo compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with an IC50 value of 27.6 μM, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial activity of pyrazolo[1,5-a]pyrimidines has also been documented.

  • Research Findings : Studies have shown that derivatives can exhibit broad-spectrum activity against various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Inhibition of Phosphodiesterases

Inhibiting phosphodiesterase enzymes can have therapeutic implications in treating inflammatory diseases.

  • Biological Activity : Some derivatives have shown selective inhibition of phosphodiesterase types involved in inflammatory pathways, indicating potential for anti-inflammatory applications .

Table 1: Biological Activities of Related Pyrazolo Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound AAurora Kinase Inhibitor27.6
Compound BAntimicrobialN/A
Compound CPhosphodiesterase InhibitorN/A

Mechanism of Action

The mechanism of action of 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting these enzymes, the compound can alter cell cycle progression and induce apoptosis in cancer cells . This selective targeting makes it a promising candidate for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences physicochemical and pharmacological properties.

Compound Name Position 7 Substituent Molecular Weight Key Features Reference
Target Compound 3,5-Dimethylpiperidine Not Provided Tertiary amine, lipophilic methyl groups
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine Morpholine 338.4 Oxygen-containing heterocycle; polar
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine 4-Ethylpiperazine 395.5 Secondary amine, ethyl side chain
3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one Ketone Not Provided Electron-deficient carbonyl group

Key Observations :

  • Piperazine analogs (e.g., compound in ) introduce a secondary amine, which may increase basicity and interaction with biological targets like serotonin receptors .
  • Ketone-substituted analogs (e.g., compound in ) lack basic nitrogen, reducing solubility in physiological conditions but offering reactivity for further derivatization.

Biological Activity

The compound 1-{3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-3,5-dimethylpiperidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H22N4
  • Molecular Weight : 306.40 g/mol
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. By binding to the active site of these enzymes, it can hinder their catalytic activity, thereby modulating metabolic pathways .
  • Peripheral Benzodiazepine Receptor (PBR) Modulation : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can act as selective ligands for PBRs. This interaction may influence neuroinflammatory responses and microglial activation .

Biological Activities

The compound exhibits a range of biological activities that are summarized in the following table:

Activity Description
Antitumor Effects Demonstrated cytotoxicity against various cancer cell lines through CDK2 inhibition .
Neuroprotective Potential modulation of neuroinflammation via TSPO interactions .
Anti-inflammatory Inhibition of inflammatory pathways in cellular models .
Enzyme Inhibition Targeting cytochrome P450 enzymes to affect drug metabolism .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of similar compounds on glioma cells. The results indicated significant inhibition of cell proliferation, suggesting therapeutic potential against brain tumors .
  • Neuroinflammation Modulation :
    • Research involving microglial cells demonstrated that the compound could reduce inflammatory markers. This suggests a role in neuroprotection and treatment of neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) :
    • Various derivatives were synthesized to explore SAR. Compounds with specific substitutions at the 3-position showed enhanced affinity for PBRs and improved anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

  • Methodological Answer : The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of 5-aminopyrazoles with diketones or β-ketoesters. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-phenylpyrazole under reflux in ethanol to form the fused heterocyclic system . Key considerations include solvent choice (e.g., ethanol or THF), temperature control (40–120°C), and catalyst selection (e.g., Pd-C for hydrogenation steps) . Substituent positioning (e.g., 3,5-dimethyl groups) requires precise stoichiometry to avoid isomerization .

Q. How can structural confirmation of the compound be achieved post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For example, pyrazolo[1,5-a]pyrimidine derivatives are analyzed using SHELX software for refinement, with hydrogen bonding (e.g., C–H···O/N interactions) and π–π stacking distances (e.g., 3.4–3.6 Å) confirming molecular packing . Complementary techniques like NMR (1H/13C) and HRMS should validate substituent integration, particularly for distinguishing between 3,5-dimethylpiperidine and isomeric byproducts .

Advanced Research Questions

Q. How can coupling efficiency between the pyrazolo[1,5-a]pyrimidine core and 3,5-dimethylpiperidine be optimized?

  • Methodological Answer : The piperidine coupling step often employs nucleophilic substitution or Buchwald-Hartwig amination. Evidence suggests using THF at 40°C with catalytic Pd-C for hydrogenolysis of protective groups (e.g., benzyl or tert-butyloxycarbonyl) . Microwave-assisted synthesis (e.g., 120°C for 30 min with DCC/DMF) reduces reaction time and improves yield by ~20% compared to conventional heating . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) to minimize over-alkylation.

Q. What analytical approaches resolve contradictions in substituent effects on biological activity?

  • Methodological Answer : Contradictions arise from steric/electronic effects of substituents. For example:

  • 3,5-Dimethyl groups on piperidine : Enhance lipophilicity (logP increase by ~0.5) but may reduce solubility, requiring salt formation (e.g., HCl) for in vitro assays .
  • Phenyl vs. heteroaryl at position 2 : Phenyl improves π-stacking with hydrophobic enzyme pockets (e.g., CDK2), while pyridinyl enhances hydrogen bonding but reduces metabolic stability .
    Use molecular docking (AutoDock Vina) with crystal structures (e.g., PDB 1AQ1 for CDK2) and MD simulations (GROMACS) to correlate substituent geometry with activity .

Q. How to design in vitro assays for kinase inhibition profiling?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, Aurora A) based on structural homology to pyrazolo[1,5-a]pyrimidine inhibitors .
  • Assay Protocol : Use fluorescence polarization (FP) with FITC-labeled ATP-competitive probes. IC50 values are calculated via dose-response curves (0.1–100 µM) in triplicate. Validate hits with Western blotting for downstream phosphorylation markers (e.g., Rb for CDK2) .
  • Control Compounds : Include staurosporine (pan-kinase inhibitor) and RO-3306 (CDK1-specific) to assess selectivity .

Q. What computational parameters are critical for predicting metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Use QikProp (Schrödinger) to calculate CYP450 affinity (CYP3A4/2D6), plasma protein binding (>90% indicates limited bioavailability), and MDCK permeability (<25 nm/s suggests poor absorption) .
  • Metabolite Identification : Run in silico metabolism (Meteor Nexus) with "3,5-dimethylpiperidine" as a high-risk site for N-oxidation or hydroxylation. Compare with LC-MS/MS data from hepatic microsome incubations (human/rat) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.